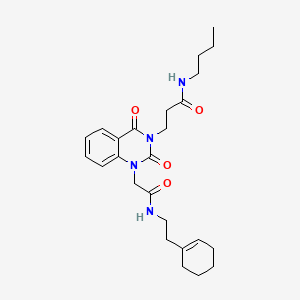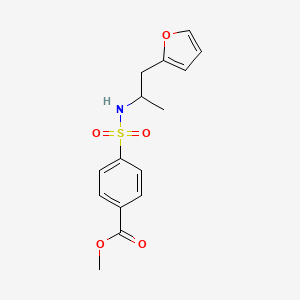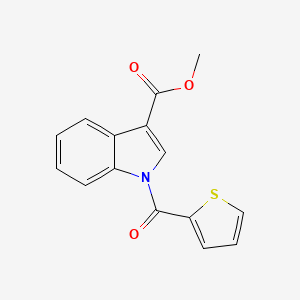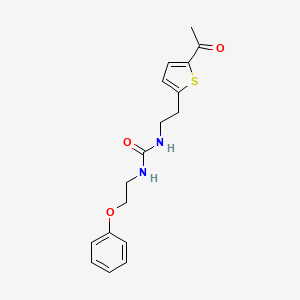![molecular formula C12H9ClN2O3S3 B2860296 5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-sulfonamide CAS No. 899245-06-8](/img/structure/B2860296.png)
5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-sulfonamide” is a compound that contains a thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
The synthesis of benzothiazole derivatives, which includes “this compound”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the retrieved papers, thiazole derivatives have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .科学的研究の応用
Antimicrobial Activity
Sulfonamides containing 5-chloro-2-hydroxybenzaldehyde scaffolds have demonstrated antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as Mycobacterium species. Notably, certain derivatives exhibited potent activity against methicillin-sensitive and resistant Staphylococcus aureus, highlighting their potential as candidates for developing new antimicrobial agents (Krátký et al., 2012).
Anticancer Applications
Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline, and anthracene moieties have been synthesized and evaluated for their in vitro anticancer activity. Several compounds showed higher cytotoxic activities against human breast cancer cell lines than doxorubicin, a commonly used chemotherapy medication. This suggests their potential as lead compounds for anticancer drug development (Ghorab et al., 2014).
Antiviral Research
A study on 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives revealed some compounds possessing anti-tobacco mosaic virus activity. The structural confirmation and bioassay tests of these compounds underscore their potential application in developing antiviral agents (Chen et al., 2010).
Anticonvulsant Potential
Azoles incorporating a sulfonamide moiety have shown promising anticonvulsant effects. One compound, in particular, demonstrated significant protection against picrotoxin-induced convulsions, highlighting its potential as an anticonvulsant agent (Farag et al., 2012).
Ocular Hypotensive Activity
Benzo[b]thiophene sulfonamide derivatives have been investigated for their potential as topically active inhibitors of ocular carbonic anhydrase, aiming at the treatment of glaucoma. Some derivatives were among the most potent ocular hypotensive agents in their class and were selected for clinical evaluation (Graham et al., 1989).
将来の方向性
作用機序
Target of Action
Similar compounds with a benzothiazole core have been reported to exhibit anti-tubercular activity , suggesting potential targets within the Mycobacterium tuberculosis pathogen.
Mode of Action
Benzothiazole derivatives have been reported to inhibit the formation of dihydrofolate, a crucial component for bacterial dna growth and cell division . This suggests that the compound might interact with its targets, leading to the inhibition of essential biochemical processes.
Biochemical Pathways
Based on the reported anti-tubercular activity of similar benzothiazole derivatives , it can be inferred that the compound might interfere with the folate synthesis pathway, thereby inhibiting bacterial growth.
Result of Action
Based on the reported anti-tubercular activity of similar benzothiazole derivatives , it can be inferred that the compound might inhibit bacterial growth by interfering with essential biochemical processes.
Action Environment
It is known that factors such as ph can influence the rate of reactions involving similar compounds
生化学分析
Biochemical Properties
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They interact with various enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
Similar benzothiazole derivatives have shown anti-cancer activity against various cancer cell lines .
Molecular Mechanism
The exact molecular mechanism of action of 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide is not yet known. Benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis , suggesting potential binding interactions with biomolecules and changes in gene expression.
特性
IUPAC Name |
5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3S3/c1-18-7-2-3-8-9(6-7)19-12(14-8)15-21(16,17)11-5-4-10(13)20-11/h2-6H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQYALRLTWKGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Methoxyphenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2860215.png)

![Methyl 6-methyl-4-oxo-6H,7H-pyrazolo[3,2-C][1,4]oxazine-2-carboxylate](/img/structure/B2860219.png)
![4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2860220.png)


![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2860226.png)

![(E)-2-(4-(3-(3-methoxyphenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2860230.png)

![N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2860232.png)

